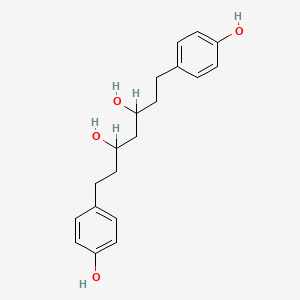
Acetyllovastatin
描述
乙酰洛伐他汀是洛伐他汀的衍生物,洛伐他汀是一种众所周知的他汀类药物,用于降低胆固醇水平和降低心血管疾病的风险。 洛伐他汀是源自曲霉属真菌的一种真菌代谢物,属于他汀类药物,可抑制羟甲基戊二酰辅酶A(HMG-CoA)还原酶 。 乙酰洛伐他汀是通过乙酰化洛伐他汀形成的,这可以增强其药理特性和稳定性。
作用机制
乙酰洛伐他汀与洛伐他汀一样,抑制 HMG-CoA 还原酶,该酶催化 HMG-CoA 转化为甲羟戊酸,这是胆固醇生物合成的关键步骤。 这种抑制导致细胞内胆固醇水平降低,低密度脂蛋白受体上调,以及从血液中摄取更多低密度脂蛋白 。 此外,乙酰洛伐他汀可能会影响异戊二烯类化合物的细胞内库,从而提供抗炎和抗氧化作用 。
生化分析
Biochemical Properties
Acetyllovastatin, like other statins, works by inhibiting the enzyme 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase (HMGR), a key enzyme in the cholesterol biosynthesis pathway . This inhibition leads to a decrease in the production of cholesterol within the body. The biochemical interactions of this compound are primarily with this enzyme, leading to its inhibition and subsequent effects on cholesterol levels.
Cellular Effects
The primary cellular effect of this compound is the reduction of cholesterol synthesis. By inhibiting HMGR, this compound reduces the amount of mevalonate, a key intermediate in the cholesterol synthesis pathway . This leads to a decrease in the production of cholesterol within cells. Additionally, this compound may also influence cell function by inhibiting the proliferation of certain transformed cell lines .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to HMGR, inhibiting the enzyme’s activity and thus reducing the production of mevalonate . This inhibition is competitive, meaning that this compound competes with the natural substrate of HMGR for binding to the enzyme. The reduction in mevalonate production leads to a decrease in cholesterol synthesis, as mevalonate is a key intermediate in this pathway.
Metabolic Pathways
This compound is involved in the cholesterol synthesis pathway, where it inhibits the enzyme HMGR . This leads to a reduction in the production of mevalonate, a key intermediate in the pathway, and subsequently a decrease in cholesterol synthesis.
Transport and Distribution
Like other statins, it is likely that this compound is transported into cells via passive diffusion and possibly via specific transport proteins .
准备方法
合成路线和反应条件: 乙酰洛伐他汀可以通过乙酰化洛伐他汀合成。 一种常用方法是将洛伐他汀溶解在吡啶中并加入乙酸酐。 反应在室温下惰性气氛中进行 2.5 小时。 然后用乙酸乙酯稀释反应混合物,并用盐酸、碳酸氢钠和水洗涤。 有机层干燥,并在减压下除去溶剂。 残渣通过硅胶柱层析纯化 。
工业生产方法: 乙酰洛伐他汀的工业生产遵循类似的合成路线,但规模更大。 已经探索了使用生物催化来使该过程更加可持续,涉及温和的反应条件和水作为反应介质 。
化学反应分析
反应类型: 乙酰洛伐他汀会发生各种化学反应,包括:
水解: 乙酰基可以被水解以恢复为洛伐他汀。
氧化和还原: 它可以发生氧化和还原反应,影响其药理活性。
取代: 乙酰基可以被其他官能团取代,以产生具有不同性质的衍生物。
常见试剂和条件:
水解: 酸性或碱性条件可用于水解。
氧化: 可以使用高锰酸钾等氧化剂。
还原: 可以使用硼氢化钠等还原剂。
主要产品:
水解: 洛伐他汀。
氧化和还原: 乙酰洛伐他汀的各种氧化或还原衍生物。
科学研究应用
乙酰洛伐他汀有几种科学研究应用:
化学: 用作模型化合物以研究乙酰化对他汀类药物的影响。
生物学: 研究其对酶抑制和细胞过程的影响。
医学: 研究其降低胆固醇水平和降低心血管风险的潜力。
相似化合物的比较
乙酰洛伐他汀与其他他汀类药物如阿托伐他汀、辛伐他汀和普伐他汀相似。 它的独特乙酰基可以增强其稳定性和药理特性。 与洛伐他汀相比,乙酰洛伐他汀可能提供更好的生物利用度和疗效 。
类似化合物:
- 阿托伐他汀
- 辛伐他汀
- 普伐他汀
- 瑞舒伐他汀
- 氟伐他汀
乙酰洛伐他汀因其独特的乙酰化而脱颖而出,这在治疗应用中可以提供独特的优势。
属性
IUPAC Name |
[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-acetyloxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O6/c1-6-16(3)26(29)32-23-12-15(2)11-19-8-7-17(4)22(25(19)23)10-9-20-13-21(30-18(5)27)14-24(28)31-20/h7-8,11,15-17,20-23,25H,6,9-10,12-14H2,1-5H3/t15-,16-,17-,20+,21+,22-,23-,25-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNSFDWALRRTFU-QQVNEASTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)OC(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)OC(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301099895 | |
| Record name | (1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-(Acetyloxy)tetrahydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydro-3,7-dimethyl-1-naphthalenyl (2S)-2-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301099895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81189-92-6 | |
| Record name | (1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-(Acetyloxy)tetrahydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydro-3,7-dimethyl-1-naphthalenyl (2S)-2-methylbutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81189-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-(Acetyloxy)tetrahydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydro-3,7-dimethyl-1-naphthalenyl (2S)-2-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301099895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl 4-methylbenzenesulfonate](/img/structure/B3029789.png)
![Propanoic acid, 2-[(phenylthioxomethyl)thio]-](/img/structure/B3029791.png)




![4,14,14,20-tetramethyl-3,10-dioxa-8-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1,4,11,13(18),15,19-hexaene](/img/structure/B3029803.png)







